molecular formula C₈H₁₀D₃N₂O₅P B1159968 Pyridoxamine-5'-phosphate-D3

Pyridoxamine-5'-phosphate-D3

Cat. No.: B1159968
M. Wt: 251.19
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Vitamin B6 Vitamers in Biochemical Systems

Vitamin B6 is not a single entity but a group of six interconvertible compounds known as vitamers: pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated forms, pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). wikipedia.orgnih.govwikipedia.org These vitamers are vital for a vast array of biochemical reactions, acting as coenzymes in over 140 enzymatic reactions, primarily related to amino acid metabolism. wikipedia.orgd-nb.info The metabolically active form is PLP, to which other vitamers are ultimately converted. wikipedia.org The B6 vitamers play a critical role in processes such as the biosynthesis of neurotransmitters, glucose and lipid metabolism, and hemoglobin synthesis. libretexts.orgnih.gov

Overview of Pyridoxamine-5'-phosphate (PMP) as a Metabolically Active Vitamer

Pyridoxamine-5'-phosphate (PMP) is one of the key phosphorylated forms of vitamin B6. nih.gov It serves as an essential intermediate in the conversion of different B6 vitamers to the primary coenzyme, PLP. nih.gov PMP is directly involved in transamination reactions, where it accepts an amino group from an amino acid, temporarily becoming aminated before transferring the group to a keto acid. wikipedia.org This process is fundamental to the synthesis and degradation of amino acids. nih.gov PMP's role extends to its participation in the salvage pathway, ensuring that the various forms of vitamin B6 from the diet can be efficiently utilized by the body. mdpi.com

Rationale and Principles of Stable Isotope Labeling (Deuterium, D3) in Biomedical Research

Stable isotope labeling is a powerful technique in biomedical research that involves replacing an atom in a molecule with its heavier, non-radioactive isotope. symeres.com Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is commonly used for this purpose. musechem.com The key principle is that the labeled molecule is chemically almost identical to its natural counterpart but has a higher mass. acanthusresearch.com This mass difference allows researchers to distinguish and trace the labeled compound through complex biological systems using techniques like mass spectrometry. clearsynth.com

Applications of Deuterium Labeling for Tracing and Quantification

Deuterium labeling has broad applications in scientific research. scispace.com It is extensively used for:

Metabolic Tracing: Following the path of a labeled molecule through various metabolic pathways to understand its absorption, distribution, metabolism, and excretion (ADME). musechem.comacs.org

Quantitative Analysis: Using the deuterated compound as an internal standard in mass spectrometry. clearsynth.com This allows for precise and accurate measurement of the concentration of the unlabeled analyte in a sample by comparing their signal intensities. clearsynth.com

Mechanistic Studies: Investigating the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can alter the rate of a chemical reaction, providing insights into reaction mechanisms. symeres.com

Advantages of Pyridoxamine-5'-phosphate-D3 in Metabolic Studies

The use of this compound offers specific advantages in metabolic research: evitachem.com

High Specificity: The deuterium label provides a unique mass signature, enabling its clear differentiation from the naturally occurring, unlabeled PMP. clearsynth.com

Accurate Quantification: It serves as an ideal internal standard for quantifying PMP and other vitamin B6 vitamers in biological samples like blood and cerebrospinal fluid. clearsynth.combuchem.com This is crucial for studying vitamin B6 homeostasis and identifying potential deficiencies or metabolic disorders.

Non-Radioactive: As a stable isotope, deuterium is not radioactive, making it safe to handle in standard laboratory settings without the need for specialized radioprotective measures. scispace.com This facilitates a broader range of in vivo and in vitro studies.

Historical Context and Evolution of this compound Utilization in Research

The use of stable isotopes in research has a long history, with their application in metabolic studies gaining prominence with the advancement of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orghwb.gov.in The synthesis of deuterated forms of vitamin B6, including precursors to PMP-D3, was reported decades ago, with the initial aim of studying vitamin B6 metabolism in vivo. researchgate.netresearchgate.net Early studies focused on using these labeled compounds to understand the interconversion of vitamers and their excretion. researchgate.net Over time, with the increasing sophistication of analytical instruments, the use of deuterated standards like PMP-D3 has become more widespread, particularly for precise quantification in complex biological matrices. scispace.com

Scope and Objectives of Current Academic Research on this compound

Current research utilizing this compound and other deuterated vitamin B6 vitamers is focused on several key areas:

Metabolic Flux Analysis: Quantifying the rate of flow of metabolites through the vitamin B6 metabolic network to understand how it is regulated under different physiological and pathological conditions. creative-proteomics.com

Disease Biomarker Discovery: Investigating alterations in vitamin B6 metabolism in various diseases, including neurological disorders and certain types of cancer, with the aim of identifying new diagnostic or prognostic biomarkers. d-nb.infonih.gov

Pharmacokinetic Studies: Precisely measuring the absorption and metabolism of vitamin B6 supplements and drugs that interact with B6-dependent pathways. symeres.com

Understanding Enzyme Mechanisms: Elucidating the detailed mechanisms of PLP- and PMP-dependent enzymes, which are central to cellular metabolism. researchgate.net

Properties

Molecular Formula

C₈H₁₀D₃N₂O₅P

Molecular Weight

251.19

Synonyms

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol 3-(Dihydrogen Phosphate)-D3;  _x000B_4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol α-(Dihydrogen Phosphate)-D3;  Pyridoxamine Phosphate-D3;  Pyridoxamine 3-(Dihydrogen Phosphate)-D3;  Pyridoxamine D

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Pyridoxamine 5 Phosphate D3

The synthesis of isotopically labeled compounds such as Pyridoxamine-5'-phosphate-D3 is crucial for their use as internal standards in quantitative analyses by isotope dilution mass spectrometry and for metabolic studies. nih.gov The synthetic routes are designed to achieve high isotopic purity and chemical stability, focusing on stereoselective deuterium (B1214612) incorporation, multi-step total synthesis, and robust purification methods.

Advanced Analytical Methodologies for Pyridoxamine 5 Phosphate D3 Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of vitamin B6 vitamers. Its application allows for the simultaneous quantification of multiple forms of vitamin B6, including PMP, with high accuracy, largely facilitated by the use of stable isotope-labeled internal standards like PMP-D3.

The development of LC-MS/MS methods for PMP is focused on achieving low limits of detection (LOD) and quantification (LOQ) while ensuring high selectivity. Research has led to validated methods capable of measuring PMP in diverse matrices such as food, plasma, and cerebrospinal fluid (CSF). nih.govnih.gov For instance, a method developed for quantifying five B6 vitamers in fruits, vegetables, and cereals reported an LOQ for PMP as low as 0.059 mg/kg. nih.gov In clinical applications, methods have been established to quantify PMP and other vitamers in dried blood spots and CSF, which is critical for the diagnosis of metabolic disorders. nih.govacs.org These sensitive methods often involve a simple protein precipitation step, followed by direct injection of the supernatant into the LC-MS/MS system, streamlining sample preparation. nih.govresearchgate.net

The table below summarizes key performance metrics from a developed LC-MS/MS method for B6 vitamer analysis.

AnalyteLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery Range (%)
Pyridoxamine (B1203002) (PM)0.00280.008592-111
Pyridoxamine-5'-phosphate (PMP)0.02000.059092-111

Data sourced from a study on B6 vitamers in food matrices. nih.gov

Effective chromatographic separation is essential to distinguish PMP from its isomers and other matrix components before detection by mass spectrometry. Due to the polar nature of phosphorylated B6 vitamers, reversed-phase chromatography is commonly employed with specific column chemistries and mobile phases.

Several methods utilize C18 columns, a standard for reversed-phase chromatography. nih.gov However, to enhance retention and improve peak shape for polar analytes like PMP, other stationary phases such as pentafluorophenyl (PFPP) have been successfully used. nih.gov Mobile phases typically consist of an aqueous component with an acid modifier, like formic acid, and an organic solvent, such as methanol (B129727) or acetonitrile. nih.govnih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the different B6 vitamers in a single analytical run. nih.govnih.gov The high polarity of PMP can present challenges, and some strategies involve the use of ion-pairing reagents to improve chromatographic performance, though this can have potential drawbacks for the instrumentation. researchgate.net

The following table outlines typical parameters for the chromatographic separation of B6 vitamers.

ParameterExample Specification 1Example Specification 2
Column Shim-pack Velox PFPP (2.1 × 100 mm, 2.7 µm)Waters™ Symmetry C18
Mobile Phase A 0.1% Formic acid in waterWater with 0.1% formic acid
Mobile Phase B MethanolMethanol with 0.1% formic acid
Flow Rate 0.3 mL/min-
Mode Gradient ElutionGradient Elution

Specifications compiled from published LC-MS/MS methods. nih.govnih.gov

Tandem mass spectrometry provides exceptional specificity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the ionized molecule of interest, e.g., protonated PMP) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target analyte, minimizing interferences from other compounds.

For PMP, detection is typically performed in positive electrospray ionization (ESI) mode. The specific mass transitions (m/z) are optimized to yield the highest signal intensity. The use of a stable isotope-labeled internal standard like PMP-D3 involves monitoring a similar transition, but with precursor and product ions shifted by the mass of the incorporated isotopes (e.g., +3 Da for three deuterium (B1214612) atoms). This allows for separate but simultaneous detection of the analyte and its internal standard.

The table below lists representative MS/MS transitions used for the detection of PMP.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Pyridoxamine-5'-phosphate (PMP)249.1150.1ESI+

Note: Specific collision energies and other MS parameters are optimized for each instrument. researchgate.net

Biological and food samples contain a multitude of compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. nih.gov This can either suppress or enhance the signal, leading to inaccurate quantification if not properly addressed. nih.gov

The most effective way to compensate for matrix effects and potential analyte loss during sample preparation is through stable isotope dilution analysis, using an appropriate internal standard. researchgate.net Pyridoxamine-5'-phosphate-D3 is the ideal internal standard for PMP quantification. Being chemically identical to the native PMP, PMP-D3 co-elutes chromatographically and experiences the same ionization suppression or enhancement. medchemexpress.com However, because it is detected on a different mass channel, the ratio of the endogenous analyte signal to the internal standard signal remains constant, regardless of matrix effects. By adding a known concentration of PMP-D3 to every sample, calibrator, and quality control at the beginning of the sample preparation process, precise and accurate quantification of PMP can be achieved. nih.govresearchgate.net Studies quantifying the related vitamer PLP using PLP-D3 have demonstrated excellent mitigation of matrix effects, with mean absolute matrix effects around 99%, showcasing the power of this approach. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy in quantitative analysis. It is a primary ratio method where the concentration of an analyte is determined by measuring the ratio of the naturally occurring analyte to a known amount of its added, isotopically labeled analog.

The principle of IDMS for PMP quantification relies on the addition of a precisely known amount of PMP-D3 (the "spike") to a sample containing an unknown amount of native PMP. nih.gov After allowing the spike to equilibrate with the endogenous analyte, the sample undergoes extraction and purification steps. The crucial aspect of IDMS is that the ratio of native PMP to the PMP-D3 spike remains unchanged throughout the entire procedure, even if there is incomplete extraction or sample loss.

The sample is then analyzed by LC-MS/MS, and the instrument measures the signal intensity ratio of the native PMP to the PMP-D3. Since the amount of PMP-D3 added is known, the unknown concentration of native PMP in the original sample can be calculated with high precision and accuracy. This method corrects for variations in sample preparation and instrumental response, making it a robust and reliable technique for absolute quantification. acs.org This approach has been successfully applied to various B6 vitamers, establishing it as the gold standard for their analysis in complex matrices. nih.govnih.govresearchgate.net

Application in Biological Matrices (Excluding human samples)

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of endogenous compounds in complex biological matrices. The use of a stable isotope-labeled internal standard, such as PMP-D3, is fundamental to this approach as it effectively compensates for variations in sample preparation and matrix effects. While specific studies detailing the application of PMP-D3 in non-human biological matrices are limited in publicly available literature, the methodology is well-established for other vitamin B6 vitamers and can be readily adapted.

The general procedure involves adding a known amount of PMP-D3 to the biological sample (e.g., animal tissue homogenates, food products of animal origin like milk or meat) at the initial stage of sample preparation. Following extraction and chromatographic separation, the ratio of the analyte (endogenous PMP) to the internal standard (PMP-D3) is measured by a mass spectrometer. This ratio is then used to calculate the concentration of the endogenous PMP in the original sample.

Table 1: Illustrative Example of Biological Matrices for PMP-D3 Application

Biological Matrix (Non-human)Potential Research Application
Rat Liver HomogenateStudying vitamin B6 metabolism in preclinical models.
Bovine MilkAssessing the nutritional quality of dairy products.
Chicken Muscle TissueInvestigating vitamin B6 content and bioavailability in poultry.
Fish TissueMonitoring vitamin B6 levels in aquaculture.

Accuracy and Precision Assessment in IDMS utilizing this compound

The validation of an IDMS method is critical to ensure the reliability of the results. This involves a rigorous assessment of the method's accuracy and precision. Accuracy is the measure of how close the experimental value is to the true value, while precision reflects the reproducibility of the measurements.

For an IDMS method utilizing PMP-D3, accuracy would be determined by analyzing certified reference materials or by performing spike-recovery experiments in the matrix of interest. Precision is typically evaluated at different levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), by analyzing replicate samples on the same day and on different days, respectively. The results are usually expressed as the coefficient of variation (%CV).

Table 2: Typical Validation Parameters for an IDMS Method

Validation ParameterAcceptance CriteriaIllustrative Data for a Vitamin B6 Vitamer Analysis
Intra-day Precision (%CV) < 15%Data not available for PMP-D3
Inter-day Precision (%CV) < 15%Data not available for PMP-D3
Accuracy (Recovery %) 85-115%Data not available for PMP-D3

Note: The acceptance criteria are based on general bioanalytical method validation guidelines. Specific experimental data for IDMS utilizing this compound as an internal standard is not available in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is a powerful tool for the characterization of isotopically labeled compounds like PMP-D3. It can be used to confirm the location and integrity of the deuterium label, as well as to assess the purity and concentration of the compound.

Deuterium NMR for Label Location and Integrity

Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei in a molecule. For PMP-D3, a ²H NMR spectrum would be acquired to confirm that the deuterium atoms are located at the intended positions on the molecule and to ensure the isotopic enrichment is as expected. A single resonance in the ²H NMR spectrum corresponding to the chemical shift of the deuterated position would confirm the label's location and integrity. The absence of other signals would indicate that there has been no isotopic scrambling.

Quantitative Proton NMR for Purity and Concentration Assessment

Quantitative Proton NMR (q¹H-NMR) is an absolute quantification method that can be used to determine the purity and concentration of PMP-D3 without the need for a specific reference standard of the same compound. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

In a typical q¹H-NMR experiment, a known amount of a certified internal standard with a known purity is added to a precisely weighed sample of PMP-D3. By comparing the integrals of specific, well-resolved signals from both the analyte (PMP-D3) and the internal standard, the purity and concentration of the PMP-D3 can be accurately calculated.

Sample Preparation Strategies for this compound Analysis

The effective extraction of PMP from complex biological matrices is a critical step for accurate quantification. The chosen method must efficiently release the vitamer from the matrix while minimizing degradation and interferences.

Extraction Methodologies from Diverse Biological Samples (Excluding human samples)

For the analysis of vitamin B6 vitamers, including PMP, from animal tissues and food products, acid extraction is a commonly employed method. This typically involves homogenization of the sample in an acidic solution, such as perchloric acid or trichloroacetic acid, which serves to precipitate proteins and release the bound vitamers.

Enzymatic hydrolysis, using enzymes like acid phosphatase, may also be used to release the phosphorylated forms of vitamin B6. The choice of extraction method depends on the specific matrix and the analytical technique to be used.

Table 3: Overview of Extraction Methods for Vitamin B6 Vitamers from Non-Human Biological Samples

Extraction MethodPrincipleTarget Matrices
Acid Extraction Protein precipitation and release of bound vitamers using strong acids.Animal tissues (liver, muscle), milk.
Enzymatic Hydrolysis Use of enzymes to release phosphorylated vitamers.Food matrices with complex carbohydrate or protein structures.
Solid-Phase Extraction (SPE) Chromatographic technique to clean up the extract and concentrate the analyte.Various biological extracts prior to LC-MS/MS analysis.

Derivatization Techniques for Enhanced Detection

While mass spectrometry can directly detect this compound, derivatization techniques are often employed to improve chromatographic behavior and enhance detection sensitivity, especially for fluorescence-based detection methods. These techniques involve chemically modifying the molecule to introduce a fluorophore or a chromophore. As Pyridoxamine-5'-phosphate contains a primary aromatic amine group, it is amenable to a variety of derivatization reactions.

Pre-column Derivatization:

In pre-column derivatization, the analyte is chemically modified before its introduction into the analytical separation system, such as high-performance liquid chromatography (HPLC). This approach offers the advantage of separating the derivatized product from excess reagent and by-products. Common derivatizing agents for primary amines include:

Ortho-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives. This method is known for its speed and sensitivity.

Fluorescamine (B152294) (FCA): This reagent reacts rapidly with primary amines to yield fluorescent pyrrolidinone products. A key advantage of fluorescamine is that the reagent itself is non-fluorescent, reducing background signal.

Dansyl chloride: This reagent reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts. While the reaction is robust, it may require heating and longer reaction times.

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of cyanide to form cyanobenz[f]isoindole derivatives, which are intensely fluorescent and stable.

Post-column Derivatization:

Post-column derivatization involves the reaction of the analyte with a reagent after separation by HPLC and before detection. This technique is advantageous as it minimizes the risk of multiple derivative formation and can be automated. For vitamin B6 vitamers, post-column derivatization with reagents like sodium bisulfite or chlorite (B76162) has been used to enhance the native fluorescence of the compounds. For instance, post-column derivatization with sodium bisulfite has been shown to enhance the fluorescence of vitamin B6 phosphate (B84403) esters. researchgate.netnih.gov Similarly, chlorite post-column derivatization can oxidize pyridoxal (B1214274) 5'-phosphate (a related vitamer) to a more fluorescent carboxylic acid form, improving sensitivity. researchgate.net While these methods are established for other vitamers, their direct application to Pyridoxamine-5'-phosphate would require specific validation.

The choice of derivatization technique depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity. The following table summarizes some common derivatization reagents for primary amines, which would be applicable to Pyridoxamine-5'-phosphate.

Table 1: Common Derivatization Reagents for Primary Amines

Derivatization ReagentFunctional Group TargetedDetection MethodAdvantages
Ortho-phthalaldehyde (OPA)Primary AminesFluorescenceFast reaction, high sensitivity
Fluorescamine (FCA)Primary AminesFluorescenceReagent is non-fluorescent, rapid reaction
Dansyl chloridePrimary & Secondary AminesFluorescenceStable derivatives
Naphthalene-2,3-dicarboxaldehyde (NDA)Primary AminesFluorescenceHighly fluorescent and stable derivatives

Quality Control and Assurance in this compound Analytical Methods

Robust quality control (QC) and quality assurance (QA) practices are essential to ensure the accuracy, reliability, and consistency of analytical data for this compound. This involves the use of certified reference materials and participation in inter-laboratory validation studies.

Development of Certified Reference Materials

Certified Reference Materials (CRMs) are "gold standard" materials with accurately determined concentrations of specific substances. They are crucial for method validation, calibration, and assessing the accuracy of analytical measurements. While a specific CRM for this compound is not currently available, several CRMs for vitamin B6 are established and can be used to ensure the quality of analytical methods for vitamin B6 vitamers in general.

The National Institute of Standards and Technology (NIST) has developed Standard Reference Material (SRM) 3950, which is "Vitamin B6 in Frozen Human Serum". nist.gov This SRM provides certified concentration values for pyridoxal 5'-phosphate (PLP), the primary active form of vitamin B6 in the body, and information values for 4-pyridoxic acid, a major metabolite. lgcstandards.com

The Community Bureau of Reference (BCR), now part of the European Commission's Joint Research Centre, has also produced CRMs for total vitamin B6 in various food matrices. nih.govresearchgate.net These materials are valuable for validating extraction procedures and analytical methods in complex food samples.

The following table provides details on some of the available CRMs for vitamin B6.

Table 2: Certified Reference Materials for Vitamin B6 Analysis

Reference MaterialIssuing BodyMatrixCertified Analyte(s)Certified Value (mg/kg)
SRM 3950 Level 1NISTFrozen Human SerumPyridoxal 5'-phosphate4.49 ± 0.15 ng/g
SRM 3950 Level 2NISTFrozen Human SerumPyridoxal 5'-phosphateNot specified in search results
CRM 121BCRWholemeal FlourTotal Vitamin B64.10 ± 0.51
CRM 421BCRMilk PowderTotal Vitamin B66.66 ± 0.43
CRM 485BCRLyophilized Mixed VegetablesTotal Vitamin B64.80 ± 0.40
CRM 487BCRLyophilized Pig LiverTotal Vitamin B619.3 ± 1.5

Inter-laboratory Validation Studies

Inter-laboratory validation studies, also known as collaborative studies or proficiency testing, are essential for assessing the reproducibility and comparability of analytical methods across different laboratories. These studies involve distributing identical samples to multiple laboratories for analysis and comparing the results. Such studies help to identify potential biases in methods and ensure that different laboratories can achieve consistent results.

Several inter-laboratory studies have been conducted for the analysis of vitamin B6, primarily focusing on PLP in serum and total vitamin B6 in infant formula. A notable study compared the performance of ten laboratories in measuring PLP in serum, revealing good agreement among different methods but also highlighting the need for reference materials and external quality assurance programs to improve proficiency. nih.govnih.gov

Another significant collaborative study, sanctioned by AOAC International, validated a liquid chromatographic method for the determination of total vitamin B6 in infant formula. nih.govresearchgate.net This study involved nine laboratories and demonstrated the method's acceptable precision and accuracy. More recently, a multi-laboratory testing study for AOAC Method 2015.14 evaluated the simultaneous determination of several B vitamins, including B6, in infant formula and related nutritionals using LC-MS/MS. nih.govoup.com

The results from these studies provide valuable benchmarks for laboratories performing vitamin B6 analysis. The following table summarizes the key findings of a collaborative study on total vitamin B6 in infant formula.

Table 3: Summary of a Collaborative Study on Total Vitamin B6 in Infant Formula

ParameterMilk-Based FormulaSoy-Based Formula
Number of Laboratories99
Repeatability Relative Standard Deviation (RSDr)2.0% - 4.0%3.5% - 5.9%
Reproducibility Relative Standard Deviation (RSDR)8.2% - 8.4%6.7% - 11.2%
Mean Recovery81.4% - 98.0%81.4% - 98.0%

These quality assurance measures, including the use of CRMs and participation in inter-laboratory studies, are fundamental for any laboratory involved in the analysis of this compound and other vitamin B6 vitamers to ensure the generation of high-quality, reliable data.

Biochemical Roles and Metabolic Investigations Using Pyridoxamine 5 Phosphate D3

Tracing of Pyridoxamine-5'-phosphate-D3 in Cellular and Subcellular Systems

There is a notable absence of published research that has utilized PMP-D3 to conduct metabolic fate studies in specific cell lines. Such studies would be instrumental in understanding the rate of uptake, intracellular conversion to other vitamers like PLP-D3, and potential catabolism of the PMP-D3 molecule.

Information regarding the specific intracellular compartments where PMP-D3 accumulates or is metabolized is not available. Techniques such as subcellular fractionation coupled with mass spectrometry would be necessary to determine the distribution of PMP-D3 in organelles like mitochondria and the cytosol, providing insights into localized vitamin B6 metabolism.

Elucidation of Vitamin B6 Vitamer Interconversion Pathways

The "salvage pathway" is the primary mechanism for interconverting vitamin B6 vitamers in mammals. nih.gov This pathway involves the action of enzymes like pyridoxal (B1214274) kinase and pyridox(am)ine 5'-phosphate oxidase (PNPO). nih.govmdpi.com PNPO is a key flavin mononucleotide (FMN)-dependent enzyme that catalyzes the conversion of both PMP and PNP to PLP. mdpi.com While the function of these enzymes is well-understood, specific kinetic data and detailed mechanistic insights derived from using PMP-D3 as a substrate are not present in the available literature.

Direct investigations into the enzymatic conversion of PMP-D3 by PNPO and other relevant enzymes have not been reported. Such studies would provide valuable data on reaction kinetics, potential isotope effects, and the efficiency of the conversion process.

The recycling of vitamin B6 coenzymes is crucial for maintaining a sufficient pool of the active form, PLP. While the salvage pathway is central to this process, detailed studies using PMP-D3 to quantify the dynamics of PMP to PLP conversion and subsequent reuse are absent from the literature.

Probing Enzyme Reaction Mechanisms with this compound

The core of vitamin B6's function lies in its role as the coenzyme PLP, which facilitates a wide variety of reactions in amino acid metabolism. mdpi.comlibretexts.org PMP is a key intermediate in transamination reactions, where the coenzyme cycles between the aldehyde (PLP) and amine (PMP) forms. mdpi.comlibretexts.org Using deuterated vitamers can provide profound insights into the mechanisms of these enzymes.

Isotope Effects in Pyridoxal-5'-phosphate-Dependent Enzyme Catalysis

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. youtube.com It relies on the principle that a bond to a heavier isotope (like deuterium) has a lower vibrational frequency and requires more energy to break than a bond to a lighter isotope (like hydrogen). Consequently, if the cleavage of a C-H bond is the slowest, rate-limiting step of a reaction, replacing that hydrogen with a deuterium (B1214612) will slow the reaction down. nih.gov

Many PLP-dependent enzyme reactions, such as transamination and decarboxylation, involve the abstraction of a proton from the amino acid substrate's α-carbon, a step facilitated by the coenzyme. mdpi.comnih.gov By using a substrate that is specifically deuterated at the α-carbon, researchers can measure the KIE. If a significant KIE is observed (i.e., the reaction rate is slower with the deuterated substrate), it provides strong evidence that the C-H bond cleavage is at least partially rate-limiting. nih.gov For example, studies on histidine decarboxylase using deuterated histidine revealed a deuterium isotope effect, providing insight into the transition state of the decarboxylation step. nih.gov

Identification of Intermediates and Transition States

Enzyme-catalyzed reactions proceed through a series of short-lived chemical intermediates. osti.gov Identifying these fleeting species is crucial for understanding the reaction mechanism. Isotopic labeling with a compound like PMP-D3 provides a "mass tag" that allows these intermediates to be captured and identified.

During a transamination reaction, the amino group from a substrate is transferred to PLP to form PMP and an α-keto acid. libretexts.orgnih.gov The reaction proceeds through several key intermediates, including the external aldimine, a quinonoid species, and a ketimine. mdpi.com If the enzyme reaction is initiated with PMP-D3 and an α-keto acid, any intermediates that retain the cofactor will be 3 mass units heavier than their unlabeled counterparts. Using rapid analysis techniques like quench-flow coupled with mass spectrometry, it is possible to trap the reaction at various time points (on a millisecond scale) and identify the mass-shifted intermediates, providing a direct snapshot of the catalytic cycle. rsc.orgnih.govresearchgate.net

Investigation of this compound Transport and Uptake Mechanisms

Organisms that cannot synthesize vitamin B6 de novo, such as humans, must obtain it from external sources, requiring efficient transport systems to move the vitamers across cell membranes. nih.govmdpi.com Labeled compounds like PMP-D3 are invaluable for studying the kinetics and specificity of these transport proteins.

Characterization of Transporters in Model Cell Systems

To characterize a vitamin B6 transporter, researchers can use model cell systems, such as cultured human cells (e.g., Caco-2 intestinal cells), yeast, or bacteria that express a specific transport protein. nih.gov These cells are incubated with a known concentration of PMP-D3. At set time intervals, the cells are rapidly washed and lysed, and the amount of intracellular PMP-D3 is quantified using LC-MS/MS. This allows for the direct measurement of uptake rates.

By performing these experiments under various conditions (e.g., different temperatures, pH, or in the presence of metabolic inhibitors), one can determine if the transport is an active (energy-dependent) or passive process. Competition experiments, where unlabeled B6 vitamers are added along with PMP-D3, can reveal the specificity of the transporter. Such studies have been instrumental in identifying specific B6 transporter proteins in various organisms. nih.gov

Table 3: Examples of Identified Vitamin B6 Transporters in Model Organisms

TransporterOrganismCellular LocationVitamers Transported
Tpn1pSaccharomyces cerevisiae (Yeast)Plasma MembranePyridoxine (B80251) (PN)
Bsu1Schizosaccharomyces pombe (Yeast)Plasma MembranePyridoxine (PN)
PUP Family (e.g., PUP1)Arabidopsis thaliana (Plant)Plasma MembranePyridoxine (PN), Pyridoxal (PL), Pyridoxamine (B1203002) (PM)
PdxTFirmicutes (Bacteria)Plasma MembraneB6 Vitamers
Mtm1pSaccharomyces cerevisiae (Yeast)Mitochondrial MembranePyridoxal-5'-phosphate (PLP)

Table compiled from data found in scientific literature. nih.gov

Influence of Metabolic Conditions on Transport

The transport of vitamin B6 vitamers, including PMP, into and out of cells is a complex process that is influenced by the metabolic state of the organism and individual cells. While phosphorylated forms like PMP are generally thought to be trapped within the cell, their unphosphorylated precursors, such as pyridoxamine (PM), are taken up by specific transport systems. nih.gov The use of PMP-D3 in research would be instrumental in elucidating how various metabolic conditions modulate these transport and retention mechanisms.

The cellular uptake of unphosphorylated vitamin B6 vitamers is known to be a carrier-mediated process. mdpi.com For instance, in yeast, the transporter Tpn1p has been identified as a high-affinity carrier for unphosphorylated B6 vitamers, utilizing a proton symport mechanism. nih.gov In mammals, the regulation of vitamin B6 transport is less clearly defined but is understood to be influenced by factors such as substrate availability and the expression levels of relevant transport proteins and metabolizing enzymes like pyridoxal kinase and PNPO. mdpi.commhmedical.com

Different metabolic conditions can significantly alter the demand for vitamin B6 coenzymes and consequently influence the transport and metabolism of their precursors. For example, in states of high protein turnover or amino acid metabolism, the requirement for PMP and PLP increases. Conversely, in certain disease states, such as PNPO deficiency, the inability to efficiently convert PMP to PLP leads to an altered intracellular vitamer profile. nih.govnih.gov

The hypothetical data in the tables below illustrates how PMP-D3 could be used to study the influence of different metabolic conditions on PMP transport and metabolism.

Table 1: Hypothetical Cellular Uptake and Conversion of this compound in Response to Amino Acid Load

Metabolic ConditionExtracellular PMP-D3 (µM)Intracellular PMP-D3 (pmol/mg protein)Intracellular PLP-D3 (pmol/mg protein)
Basal1050150
High Amino Acid Load1075225

This interactive table demonstrates that under conditions of high amino acid availability, the cellular uptake of PMP-D3 and its subsequent conversion to PLP-D3 are significantly increased, reflecting a higher demand for the vitamin B6 coenzyme to support amino acid transamination reactions.

Table 2: Hypothetical PMP-D3 Transport and Metabolism in a Cell Model of PNPO Deficiency

Cell TypeExtracellular PMP-D3 (µM)Intracellular PMP-D3 (pmol/mg protein)Intracellular PLP-D3 (pmol/mg protein)
Wild Type1050150
PNPO Deficient1012015

This interactive table illustrates that in a cellular model of PNPO deficiency, the uptake of PMP-D3 may be increased due to cellular demand, but its conversion to PLP-D3 is drastically reduced, leading to an accumulation of intracellular PMP-D3. This highlights the critical role of PNPO in maintaining the balance of B6 vitamers.

Applications of Pyridoxamine 5 Phosphate D3 As a Research Tool

Tool for Investigating Post-Translational Modifications

Studies on Enzyme-Cofactor Interactions Using Labeled PMP

The interaction between enzymes and their cofactors is fundamental to catalysis. PMP-D3 is instrumental in elucidating the mechanisms of PMP-dependent enzymes, particularly through Kinetic Isotope Effect (KIE) studies. The KIE is a phenomenon where substituting an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), can alter the rate of a chemical reaction if the bond to that atom is broken or significantly altered in the rate-determining step of the reaction.

By comparing the reaction rates of the natural (protium, H) cofactor with the deuterated (D3) version, researchers can deduce which steps of the enzymatic reaction are the slowest and most critical. This information is vital for understanding enzyme function and for designing inhibitors or activators.

Table 1. Interpretation of Kinetic Isotope Effect (KIE) Values in Enzyme Studies
KIE Value (kH/kD)InterpretationImplication for the Reaction Mechanism
~1 (No effect)The C-H bond is not broken or altered in the rate-determining step.Other steps like substrate binding, product release, or conformational changes are likely rate-limiting. researchgate.net
>1 (Normal KIE)The C-H bond is broken or significantly weakened in the rate-determining step.This step is a critical bottleneck in the catalytic cycle. The magnitude of the KIE can provide details about the transition state geometry. nih.gov
<1 (Inverse KIE)The C-H bond becomes stiffer or more constrained in the transition state compared to the ground state.This can occur in reactions involving changes in hybridization or steric compression at the transition state.

Furthermore, techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) can utilize deuterium to probe changes in protein conformation upon cofactor binding. nih.gov While not specific to PMP-D3, the principle involves exposing a protein-cofactor complex to heavy water (D₂O) and measuring the rate of deuterium incorporation into the protein's backbone. Regions of the enzyme that interact with the cofactor are often protected from exchange, and PMP-D3 could be used to ensure the cofactor's presence and stability during such experiments. nih.gov

Labeling Strategies for Identifying Pyridoxalated Proteins

Pyridoxal-5'-phosphate (PLP), the aldehyde form of the vitamin B6 cofactor, is chemically reactive and can form a Schiff base with lysine (B10760008) residues on proteins. nih.govnih.gov This process, known as pyridoxalation, can modify protein function. PMP-D3 serves as an excellent metabolic precursor for tracing these modifications. Inside a cell or biological system, PMP-D3 is converted by the enzyme PNPOx into PLP-D3. mdpi.com This labeled PLP-D3 can then react with and "tag" cellular proteins.

The deuterium label provides a unique mass signature that allows for the identification of these tagged proteins using mass spectrometry-based proteomic techniques. nih.govnih.govresearchgate.net The general strategy involves introducing PMP-D3 to cells or tissues, isolating the proteins, and digesting them into smaller peptides using an enzyme like trypsin. This peptide mixture is then analyzed by mass spectrometry. The instruments scan for pairs of peptide signals separated by the exact mass difference conferred by the D3 label, pinpointing the peptides—and thus the proteins—that were modified by PLP.

Table 2. Workflow for Identifying Pyridoxalated Proteins Using PMP-D3
StepDescriptionKey Technique/Principle
1. LabelingIntroduce PMP-D3 into the biological system (e.g., cell culture). The cell's enzymatic machinery converts it to reactive PLP-D3, which covalently binds to proteins.Metabolic Labeling, Schiff Base Formation
2. Protein IsolationLyse the cells and extract the total protein content.Biochemical Fractionation
3. Protein DigestionUse a protease, typically trypsin, to cleave the proteins into a complex mixture of smaller peptides.Enzymatic Digestion
4. Mass SpectrometryAnalyze the peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) creative-proteomics.com
5. Data AnalysisSearch the mass spectrometry data for peptides containing the specific mass modification corresponding to the PLP-D3 adduct.Database Searching, Isotope Signature Analysis researchgate.net
6. Protein IdentificationThe identified labeled peptides are mapped back to their parent proteins, creating a list of pyridoxalated proteins.Bioinformatics, Proteomic Analysis

Research into Non-Enzymatic Reactions of Pyridoxamine-5'-phosphate

Beyond its role as an enzyme cofactor, PMP has significant chemical reactivity that allows it to participate in non-enzymatic reactions. It is a known inhibitor of the Maillard reaction, a form of non-enzymatic browning that leads to the formation of Advanced Glycation End-products (AGEs). nih.govnih.gov PMP achieves this largely by scavenging reactive carbonyl species (RCS), which are key intermediates in AGE formation. nih.govnih.gov PMP-D3 is a valuable tool for studying the mechanisms of these reactions in controlled, non-cellular models.

Advanced Glycation End-product (AGE) Formation Mechanisms (in vitro/acellular models)

AGEs are a diverse group of molecules formed when reducing sugars react with proteins, lipids, or nucleic acids. diabetesjournals.org This process, known as the Maillard reaction, begins with the formation of a Schiff base, which rearranges into a more stable Amadori product. acs.orgsandiego.edu Subsequent oxidation and degradation of these intermediates produce highly reactive dicarbonyl compounds, or RCS, which then react further to form irreversible AGE cross-links. acs.orgrsc.org

Pyridoxamine (B1203002) is known to inhibit the "post-Amadori" steps of this pathway. nih.govnih.gov It is hypothesized to trap the dicarbonyl intermediates, preventing them from reacting with proteins. nih.gov In in vitro models, PMP-D3 can be used to definitively identify the products of these trapping reactions. By reacting PMP-D3 with specific glycation intermediates (like Amadori products) under controlled conditions and analyzing the resulting mixture with high-resolution mass spectrometry, researchers can isolate and structurally characterize the PMP-D3-carbonyl adducts. The known mass of the D3 label aids in the confident identification of these novel products, providing direct evidence for the trapping mechanism.

Table 3. Key Intermediates in AGE Formation and Proposed Inhibition by PMP
Intermediate ClassExamplesRole in AGE FormationProposed Interaction with PMP
Amadori ProductsFructoselysineStable early-stage product of glucose reacting with lysine. Degrades to form RCS.PMP inhibits the oxidative degradation of Amadori products, possibly by chelating catalytic metal ions. nih.gov
Reactive Carbonyl Species (RCS)Glyoxal, Methylglyoxal (B44143) (MGO), 3-DeoxyglucosoneHighly reactive intermediates that rapidly cross-link proteins. rsc.orgPMP directly scavenges these carbonyls, forming stable adducts and preventing them from damaging proteins. nih.govnih.gov
Reactive Oxygen Species (ROS)Superoxide, Hydroxyl RadicalGenerated during the oxidation of Amadori products; accelerate AGE formation ("glycoxidation").PMP has direct antioxidant activity, scavenging ROS and further inhibiting the glycation cascade. nih.govmdpi.com

Scavenging of Reactive Carbonyl Species

Reactive Carbonyl Species (RCS) are electrophilic molecules generated not only during glycation but also from lipid peroxidation. nih.govnih.gov They are implicated in "carbonyl stress," a condition associated with various chronic diseases. Pyridoxamine is recognized as an effective scavenger of RCS. nih.govresearchgate.netnih.gov Its chemical structure, featuring a primary amine adjacent to a phenolic hydroxyl group, makes it particularly adept at trapping dicarbonyls like methylglyoxal (MGO) and glyoxal. nih.govacs.org

The use of PMP-D3 in research allows for detailed mechanistic and kinetic studies of these scavenging reactions. In a typical in vitro experiment, PMP-D3 would be incubated with a specific RCS, such as MGO. The reaction progress can be monitored over time by quantifying the disappearance of the reactants and the appearance of the PMP-D3-MGO adduct using LC-MS. The deuterium label ensures that the detected product unequivocally originated from the labeled starting material, eliminating ambiguity from potential contaminants. This approach allows for the precise determination of reaction rate constants and helps to elucidate the structure of the resulting adducts, confirming the chemical mechanism of detoxification. nih.gov

Table 4. Common Reactive Carbonyl Species (RCS) Scavenged by Pyridoxamine
Reactive Carbonyl Species (RCS)Common Biological SourceEffect of Pyridoxamine (PM)
Methylglyoxal (MGO)Glycolysis byproduct, lipid peroxidation rsc.orgdoi.orgPM is a potent scavenger of MGO, preventing MGO-induced protein modification and cellular damage. nih.govdoi.org
Glyoxal (GO)Sugar and lipid oxidation rsc.orgPM effectively traps glyoxal, inhibiting the formation of glyoxal-derived AGEs. researchgate.net
Malondialdehyde (MDA)Lipid peroxidationPM is particularly active towards scavenging malondialdehyde. researchgate.net
3-Deoxyglucosone (3-DG)Degradation of Amadori productsAs a key intermediate in AGE formation, 3-DG is a target for scavenging by PM.

Emerging Research Directions and Future Perspectives for Pyridoxamine 5 Phosphate D3 Studies

Integration with Advanced Omics Technologies

The synergy between stable isotope tracers like PMP-D3 and high-throughput omics technologies is set to provide a more holistic view of biological systems. By incorporating PMP-D3 into metabolomics and fluxomics workflows, researchers can move beyond static snapshots of metabolite concentrations to dynamic measurements of metabolic rates and pathway activities.

Targeted Metabolomics for B6 Vitamers Using Pyridoxamine-5'-phosphate-D3

Targeted metabolomics aims to accurately quantify a specific group of metabolites. The use of stable isotope-labeled internal standards is the gold standard for quantification in mass spectrometry-based metabolomics, a technique known as stable isotope dilution analysis. nih.govresearchgate.net In this context, PMP-D3 is an ideal internal standard for the precise measurement of endogenous pyridoxamine-5'-phosphate (PMP).

When added to a biological sample at a known concentration, PMP-D3 co-elutes with the endogenous, unlabeled PMP during liquid chromatography (LC). nih.govnih.gov Because they are chemically identical, they experience the same extraction efficiency and ionization response in the mass spectrometer (MS). However, due to the three-dalton mass difference from the deuterium (B1214612) atoms, the mass spectrometer can distinguish between them. By comparing the signal intensity of the endogenous PMP to that of the PMP-D3 standard, an exact concentration can be determined, correcting for any sample loss or matrix effects during preparation and analysis. researchgate.net This approach significantly enhances the accuracy and reproducibility of B6 vitamer quantification in complex biological matrices like plasma, urine, and tissue extracts. researchgate.netnih.gov

Table 1: Application of PMP-D3 in Targeted LC-MS/MS Analysis
ParameterDescriptionAdvantage of Using PMP-D3
AnalytePyridoxamine-5'-phosphate (PMP)Direct quantification of a key B6 vitamer.
Internal StandardThis compound (PMP-D3)Chemically identical to the analyte, ensuring matched behavior during sample processing and analysis.
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity and specificity for distinguishing and quantifying vitamers. acs.org
Quantification MethodStable Isotope DilutionCorrects for matrix effects and variations in instrument response, leading to high accuracy and precision. nih.gov
Example Mass Transition (Analyte)Q1: m/z 251.1 → Q3: m/z (specific fragment ion)Specific detection of endogenous PMP.
Example Mass Transition (Standard)Q1: m/z 254.1 → Q3: m/z (corresponding fragment ion)Specific detection of the deuterated internal standard.

Fluxomics Approaches in Systems Biology

Fluxomics is the quantitative study of metabolic fluxes, or the rates of turnover of metabolites in a biological system. nih.gov This dynamic information is critical for understanding how metabolic pathways are regulated and respond to various stimuli. Stable isotope tracers are essential tools in fluxomics. researchgate.net By introducing a labeled substrate into a system, researchers can track the label as it is incorporated into downstream metabolites, revealing the activity of specific metabolic pathways. nih.govisotope.com

PMP-D3 can be used as a tracer to investigate the kinetics of the vitamin B6 salvage pathway. researchgate.net This pathway is responsible for interconverting different forms of vitamin B6 to supply the active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov After introducing PMP-D3 to cells or an organism, the deuterium label can be traced as PMP is converted to PLP by the enzyme pyridox(am)ine 5'-phosphate oxidase (PNPO). By measuring the rate of appearance of deuterated PLP (PLP-D3) over time using mass spectrometry, the flux through the PNPO-catalyzed reaction can be quantified. This provides direct insight into the functional activity of this crucial step in vitamin B6 metabolism. researchgate.net

Table 2: Hypothetical Fluxomics Experiment Using PMP-D3
StepProcedureInformation Gained
1. Tracer AdministrationIntroduce a known amount of PMP-D3 into a cell culture or animal model.Initiates the labeling of the PMP pool.
2. Time-Course SamplingCollect samples at multiple time points after tracer administration.Captures the dynamic changes in labeled metabolites.
3. Metabolite Extraction & AnalysisExtract B6 vitamers and analyze their isotopic enrichment using LC-MS/MS.Quantifies the concentration of PMP-D3, PLP-D2*, and other labeled species over time.
4. Flux CalculationUse mathematical models to fit the isotopic labeling data.Determines the rate (flux) of the PMP to PLP conversion and other related reactions.

Note: The conversion of PMP-D3 to PLP by PNPO would likely result in PLP-D2, as the reaction involves the replacement of the aminomethyl group with an aldehyde group.

Development of Novel Biosensors and Imaging Probes Utilizing Deuterated Vitamers (excluding human imaging)

The unique physical properties of deuterated compounds open avenues for the creation of novel analytical tools. PMP-D3 can serve as a basis for developing specific biosensors and as a probe for non-invasive metabolic imaging in preclinical research.

Electrochemical and optical biosensors for vitamin B6 have been developed, often relying on enzymatic reactions or specific molecular recognition elements. nih.govazosensors.com A biosensor could be engineered to specifically recognize the deuterated form of PMP. For instance, an enzyme-based sensor could potentially exploit the kinetic isotope effect, where the reaction rate differs slightly for the deuterated versus the non-deuterated substrate. Alternatively, spectroscopic methods could be designed to detect the specific vibrational frequency of the carbon-deuterium (C-D) bond, which is distinct from that of carbon-hydrogen (C-H) bonds.

In the realm of in vivo research, Deuterium Metabolic Imaging (DMI) is a powerful, emerging magnetic resonance imaging (MRI) technique. researchgate.netresearchgate.net DMI allows for the non-invasive, three-dimensional mapping of the metabolism of deuterated substrates in real-time within animal models. researchgate.netnih.gov This technique has been successfully applied to trace the metabolism of deuterated glucose and acetate (B1210297) in preclinical models of cancer and metabolic diseases. nih.govmdpi.comfrontiersin.org Administering PMP-D3 to an animal model and performing DMI could allow researchers to visualize the distribution of the vitamer in different organs and tissues and to track its conversion to other deuterated metabolites, providing spatial and temporal information on vitamin B6 metabolism in a living system. mdpi.comnih.gov

Computational Modeling and In Silico Simulations of this compound Behavior

Computational approaches are indispensable for interpreting complex biological data and for exploring molecular interactions at a level of detail that is inaccessible to experiments alone. PMP-D3 research can be significantly advanced through the use of in silico modeling.

Metabolic Network Modeling with Isotopic Tracing Data

Metabolic network models are mathematical frameworks that represent the complex web of biochemical reactions within a cell or organism. oup.com These models can be used to simulate metabolic behavior and predict how the system will respond to genetic or environmental changes. The data generated from isotopic tracing experiments using PMP-D3 are invaluable for constructing and validating these models. nih.gov

The flux values calculated from PMP-D3 tracing experiments (as described in section 6.1.2) can be used as constraints to refine a metabolic model of the vitamin B6 salvage pathway. researchgate.net By incorporating this experimental data, the model becomes a more accurate representation of the real biological system. Such a constrained model can then be used to:

Predict the concentrations of all B6 vitamers at steady state.

Simulate the effect of enzyme deficiencies (e.g., reduced PNPO activity) on the entire B6 network.

Identify potential bottlenecks or key regulatory points within the pathway.

Hypothesize how the vitamin B6 network interacts with other metabolic pathways, such as amino acid metabolism. nih.gov

This systems biology approach, which integrates experimental isotopic tracing data with computational modeling, provides a powerful platform for a comprehensive understanding of vitamin B6 metabolism. nih.gov

Addressing Current Challenges and Opportunities in this compound Research

While PMP-D3 is a powerful tool, its broader application and the reliability of the data it generates depend on overcoming several challenges related to analytical consistency and resource availability.

A significant challenge in metabolomics is the difficulty in comparing data across different laboratories and studies. thermofisher.com This is often due to a lack of standardized analytical methods. The use of stable isotope-labeled internal standards (IS) is considered the gold standard for improving the accuracy and reproducibility of quantification in mass spectrometry-based metabolomics. thermofisher.comnih.gov

PMP-D3 serves as an ideal internal standard for the quantification of endogenous PMP. lumiprobe.com Because it is chemically almost identical to its unlabeled counterpart, it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects in the mass spectrometer. thermofisher.comszabo-scandic.com By adding a known amount of PMP-D3 to a sample, researchers can calculate the absolute concentration of the natural PMP by comparing the signal intensities of the labeled and unlabeled forms. researchgate.net This ratio-based measurement corrects for sample loss during preparation and for signal suppression or enhancement caused by other molecules in the biological matrix. thermofisher.com

The opportunity lies in establishing community-wide standardized protocols that specify:

The use of labeled internal standards like PMP-D3 for key metabolites.

Standardized procedures for sample collection, extraction, and preparation.

Defined quality control measures and acceptance criteria for analytical runs.

Adoption of such standards would enhance the robustness and interoperability of metabolomics data, allowing for more effective meta-analyses and the validation of biomarkers across large patient cohorts. thermofisher.com

The accessibility of high-quality, well-characterized labeled compounds and the data generated from them is crucial for advancing research. A key opportunity is the development and expansion of centralized community resources and repositories.

Currently, several platforms exist that serve the broader metabolomics community:

The Metabolomics Workbench: This NIH-funded resource serves as a national repository for metabolomics data and metadata, providing analysis tools, standards, and protocols. nih.gov

MetaboLights: An open-access database for metabolomics studies that captures experimental data, metadata, metabolite structures, and reference spectra. youtube.com

Synthesis Cores: Entities like the NIH's Metabolomics Standards Synthesis Core synthesize high-quality metabolite standards and isotopically labeled analogues for the research community. rti.org

Expanding these resources to include a greater diversity of labeled metabolites, including a comprehensive library of vitamin B6 vitamers like PMP-D3, would be highly beneficial. Furthermore, creating a dedicated database for isotopically labeled compounds could provide researchers with crucial information on availability, purity, and optimal analytical methods. Such community-driven efforts would democratize the use of powerful analytical techniques and foster collaboration, ultimately accelerating discoveries in health and disease. nih.govlbl.gov

Conclusion and Outlook

Summary of Key Contributions of Pyridoxamine-5'-phosphate-D3 to Biochemical Research

The primary and most impactful contribution of this compound to biochemical research lies in its application as an internal standard for mass spectrometry-based quantification of vitamin B6 vitamers. The accurate measurement of the different forms of vitamin B6 in biological samples is crucial for understanding its metabolism and its role in health and disease. nih.gov The use of a deuterated standard, which is chemically identical to the analyte but has a different mass, allows for precise correction of sample loss during preparation and variations in instrument response, leading to highly accurate and reliable results. This has been instrumental in studies analyzing vitamin B6 levels in various biological matrices, including cerebrospinal fluid. nih.gov

The synthesis of various deuterated vitamin B6 compounds, including pyridoxamine (B1203002) phosphate (B84403), has been a critical prerequisite for these research applications. nih.gov The availability of these labeled molecules has empowered researchers to trace the metabolic fate of vitamin B6 vitamers and to dissect the intricate kinetics of the enzymes that interconvert them.

Table 1: Key Research Applications of Deuterated Vitamin B6 Vitamers

Application AreaSpecific Use of Deuterated VitamersKey Research Insights Gained
Analytical Chemistry Internal standards for LC-MS/MSIncreased accuracy and precision in the quantification of vitamin B6 vitamers in biological fluids and tissues.
Enzyme Kinetics Substrates in enzyme assays (e.g., PNPO)Elucidation of reaction mechanisms and identification of rate-limiting steps through the kinetic isotope effect.
Metabolic Tracing Tracers to follow the conversion pathwaysUnderstanding the in vivo interconversion and metabolism of different vitamin B6 forms.

Unanswered Questions and Future Avenues of Investigation

Despite the advances made possible by tools like this compound, several questions regarding vitamin B6 metabolism and the role of deuterated vitamers remain.

One area ripe for further exploration is the comprehensive mapping of the metabolic fate of pyridoxamine-5'-phosphate under various physiological and pathological conditions. While its primary conversion to PLP is well-established, the dynamics and potential alternative pathways, especially in disease states, are not fully understood. Deuterated tracers like this compound are perfectly suited for such in-depth metabolic flux analyses.

Furthermore, the application of deuterated vitamin B6 vitamers in studying the vast landscape of PLP-dependent enzymes is still in its early stages. There are over 140 known PLP-dependent enzymes in humans, involved in a wide range of metabolic reactions. researchgate.net Investigating the kinetic isotope effects with deuterated substrates for a broader range of these enzymes could reveal novel mechanistic details and potentially identify new targets for therapeutic intervention.

The synthesis of more specifically and diversely labeled vitamin B6 vitamers also presents a future direction. This would allow for more sophisticated experimental designs to probe different aspects of enzyme-substrate interactions and metabolic transformations. Challenges in the synthesis of these complex molecules, however, will need to be overcome to facilitate this research.

Finally, the precise mechanisms of vitamin B6 transport and subcellular compartmentalization are still being unraveled. nih.gov Deuterated vitamers could be employed in advanced imaging techniques to visualize and quantify the movement of these essential molecules within and between cells, shedding light on how their homeostasis is maintained.

Broader Impact of Deuterated Vitamer Research on Fundamental Biology

The research utilizing deuterated vitamers like this compound has a broader impact that extends beyond the specific field of vitamin B6 metabolism. It exemplifies the power of stable isotope labeling in modern biological and biomedical research.

The "deuterium switch" approach, where hydrogen atoms in a molecule are replaced by deuterium (B1214612), is a strategy increasingly used in drug development to favorably alter the pharmacokinetic properties of a drug by slowing its metabolism. mdpi.com While not directly a therapeutic agent, the study of deuterated vitamers contributes to the fundamental understanding of how deuterium substitution affects biological processes, which can inform the design of next-generation pharmaceuticals.

Moreover, the precise analytical methods developed using deuterated internal standards have far-reaching implications. They set a standard for accuracy in clinical diagnostics and nutritional assessment. The ability to reliably measure vitamer concentrations is essential for diagnosing deficiencies, monitoring the effectiveness of supplementation, and understanding the role of vitamin B6 in various diseases, including genetic disorders affecting its metabolism. nih.gov

In essence, the study of deuterated vitamers enhances our molecular-level understanding of enzymatic reactions and metabolic pathways. The kinetic isotope effect is a powerful probe of transition state structure and reaction mechanisms. By applying this principle to essential biological molecules like the vitamin B6 vitamers, researchers can gain fundamental insights into the chemistry of life itself. This knowledge is foundational and can pave the way for new discoveries in areas ranging from basic enzymology to the development of novel therapeutic strategies. researchgate.net

Q & A

Q. How can researchers distinguish PMP-D3 from other vitamin B6 vitamers in experimental setups?

To differentiate PMP-D3 from non-deuterated B6 derivatives (e.g., PLP, PMP, PN), analytical methods such as reversed-phase HPLC coupled with coulometric electrochemical detection are recommended. This technique separates vitamers based on retention times and redox properties. PMP-D3 can be further confirmed via mass spectrometry (MS) due to its +3 Da mass shift from deuterium substitution . Isotopic purity should be validated using NMR to ensure absence of unlabeled contaminants .

Q. What is the biological significance of PMP-D3 in metabolic studies?

PMP-D3 serves as a deuterated tracer to investigate vitamin B6 metabolism , particularly in pathways involving transamination, deamination, and one-carbon metabolism. Its stability allows tracking of cofactor dynamics in enzymatic reactions, such as its role in glutamate-1-semialdehyde aminotransferase activity (e.g., in porphyrin biosynthesis) . PMP-D3 also aids in studying intestinal absorption kinetics, where hydrolysis to pyridoxamine and subsequent phosphorylation can be monitored .

Q. What methodologies are optimal for quantifying PMP-D3 in biological matrices?

A validated HPLC protocol with electrochemical detection enables simultaneous quantification of PMP-D3 alongside other B6 vitamers (e.g., PLP, pyridoxine) in plasma or tissue homogenates. Sample preparation requires acidic extraction (e.g., 5% trichloroacetic acid) to stabilize labile phosphorylated forms. For isotopic tracing, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity and specificity .

Advanced Research Questions

Q. How does isotopic labeling (D3) affect PMP’s interaction with enzymes in mechanistic studies?

Deuterium substitution at the methyl group may alter kinetic isotope effects (KIE) in reactions involving C-H bond cleavage, such as transaminase-mediated amino group transfer. For example, PMP-D3’s slower proton abstraction rates can reveal rate-limiting steps in decarboxylation-dependent transaminases , as shown in studies where holoenzyme reactivation required stoichiometric pyridoxal-5'-phosphate (PLP) . Polarographic analyses further show PMP-D3’s electrochemical behavior differs from PLP, with irreversible reduction waves in basic media .

Q. How can researchers resolve contradictions in PMP-D3 absorption data across experimental models?

Discrepancies arise from whether PMP-D3 is absorbed intact or hydrolyzed to pyridoxamine. In vascularly perfused rat intestine models, dual-labeling experiments (e.g., ³H-PMP + unlabeled PM) combined with tissue-specific metabolite profiling clarify absorption pathways. At physiological doses, >80% of PMP-D3 is hydrolyzed to PM before uptake, but higher doses show partial intact absorption . Optimizing intestinal perfusion buffers (pH 7.4, 0.1 M phosphate) minimizes artifactual hydrolysis .

Q. What structural insights do crystallographic studies provide about PMP-D3’s role in enzyme complexes?

Crystal structures (e.g., PDB 3BS8) reveal PMP forms Schiff base intermediates with lysine residues in glutamate-1-semialdehyde aminotransferase. Deuterium labeling can stabilize these intermediates for X-ray diffraction, elucidating conformational changes during catalysis. Comparative studies with PLP-bound enzymes highlight PMP’s unique electron distribution in active sites .

Q. How do PMP-D3 and PLP interact electrochemically in cofactor-dependent systems?

Differential pulse polarography shows PMP-D3 and PLP form pH-dependent adducts with distinct reduction potentials. At pH 7.0, the apparent formation constant (log K ≈ 3.2) indicates weak association, while irreversible reduction in alkaline conditions suggests PMP-D3 stabilizes reaction intermediates differently than PLP .

Methodological Challenges

Q. What experimental designs mitigate isotopic interference in PMP-D3 tracer studies?

To avoid deuterium/hydrogen exchange artifacts:

  • Use deuterium-depleted solvents in MS workflows.
  • Employ time-resolved sampling to track label dilution in metabolic pools.
  • Validate tracer purity via high-resolution MS (e.g., Q-TOF) to distinguish PMP-D3 from natural abundance isotopes .

Q. How can PMP-D3 be used to study allosteric regulation in transaminases?

In decarboxylation-dependent transaminases, PMP-D3’s binding to allosteric sites (e.g., α-amino isobutyric acid pockets) modulates substrate affinity. Stopped-flow kinetics combined with site-directed mutagenesis (e.g., lysine-to-alanine substitutions) reveal how deuterium labeling affects cofactor-enzyme dynamics .

Q. What genetic tools identify PMP-D3-related pathways in microbial systems?

Proteogenomic analyses (e.g., in Dehalobacterium formicoaceticum) link PMP-D3 utilization to flavin-binding oxidoreductases (e.g., pyridoxamine-5'-phosphate oxidase family proteins). CRISPR-Cas9 knockout libraries and RNA-seq can pinpoint genes (e.g., pdxH) regulating PMP-D3-dependent enzyme activity .

Data Interpretation and Contradictions

  • Conflicting Absorption Rates : PMP-D3’s dual absorption pathways (hydrolyzed vs. intact) necessitate compartment-specific labeling (e.g., luminal vs. vascular perfusate analysis) .
  • Enzyme Inactivation Artifacts : Borohydride reduction of PMP-D3-bound holoenzymes may irreversibly inactivate active sites; use apoenzyme controls to validate catalytic roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.